molecular formula C11H9F3O4 B14843962 6-(Trifluoromethoxy)chromane-2-carboxylic acid CAS No. 944904-23-8

6-(Trifluoromethoxy)chromane-2-carboxylic acid

Cat. No.: B14843962
CAS No.: 944904-23-8
M. Wt: 262.18 g/mol
InChI Key: LWFGUHXHGBQWOL-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)chromane-2-carboxylic acid is a chemical compound characterized by its unique structure, which includes a trifluoromethoxy group attached to a chromane ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethoxy)chromane-2-carboxylic acid can be achieved through several methods. One common approach involves the use of a microwave-assisted process. This method typically includes the following steps:

    Starting Materials: The synthesis begins with 5′-bromo-2′-hydroxy-acetophenone and ethyl oxalate.

    Reaction Conditions: The reaction is carried out under microwave irradiation, which helps in achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale microwave-assisted synthesis or other scalable methods. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethoxy)chromane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-(Trifluoromethoxy)chromane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)chromane-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethoxy)chromane-2-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it valuable in designing molecules with specific characteristics and enhances its potential in various applications .

Properties

CAS No.

944904-23-8

Molecular Formula

C11H9F3O4

Molecular Weight

262.18 g/mol

IUPAC Name

6-(trifluoromethoxy)-3,4-dihydro-2H-chromene-2-carboxylic acid

InChI

InChI=1S/C11H9F3O4/c12-11(13,14)18-7-2-4-8-6(5-7)1-3-9(17-8)10(15)16/h2,4-5,9H,1,3H2,(H,15,16)

InChI Key

LWFGUHXHGBQWOL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)OC(F)(F)F)OC1C(=O)O

Origin of Product

United States

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